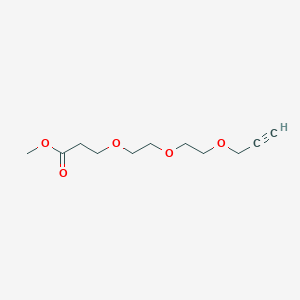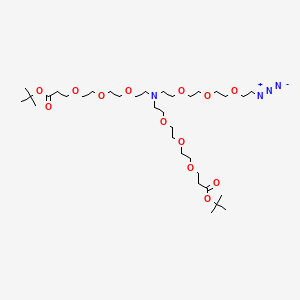
N-(Azido-PEG3)-N-bis(PEG3-Boc)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Azido-PEG3)-N-bis(PEG3-Boc) is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of azide and tert-butyloxycarbonyl (Boc) groups. The azide group is known for its reactivity in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The Boc groups serve as protective groups for amines, which can be removed under acidic conditions to reveal the free amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azido-PEG3)-N-bis(PEG3-Boc) typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable amine precursor with PEG3 chains.
Boc Protection: The final step involves the protection of the amine groups with Boc anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N-(Azido-PEG3)-N-bis(PEG3-Boc) follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry are employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Azido-PEG3)-N-bis(PEG3-Boc) undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with alkynes in the presence of copper catalysts to form triazoles.
Deprotection: The Boc groups can be removed under acidic conditions to yield free amines.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Triazoles: Formed from the reaction of the azide group with alkynes.
Free Amines: Obtained after Boc deprotection.
Scientific Research Applications
N-(Azido-PEG3)-N-bis(PEG3-Boc) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(Azido-PEG3)-N-bis(PEG3-Boc) is primarily based on its functional groups:
Azide Group: Participates in click chemistry reactions, forming stable triazole linkages.
Boc Groups: Protect amine groups during synthesis and can be removed to reveal reactive amines.
Comparison with Similar Compounds
Similar Compounds
N-(Azido-PEG2)-N-Boc-PEG3-Boc: Another PEG-based compound with similar functional groups.
Azido-PEG4-NHBoc: Contains an azide group and a Boc-protected amine, similar to N-(Azido-PEG3)-N-bis(PEG3-Boc).
Uniqueness
N-(Azido-PEG3)-N-bis(PEG3-Boc) is unique due to its specific PEG chain length and the presence of two Boc-protected amines, which provide versatility in various chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66N4O13/c1-33(2,3)50-31(39)7-13-41-19-25-47-28-22-44-16-10-38(12-18-46-24-30-49-27-21-43-15-9-36-37-35)11-17-45-23-29-48-26-20-42-14-8-32(40)51-34(4,5)6/h7-30H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZBWIKELRCXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66N4O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
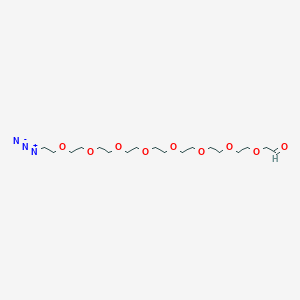




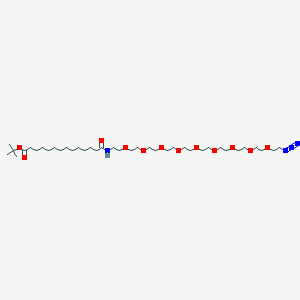


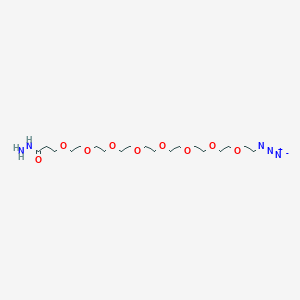
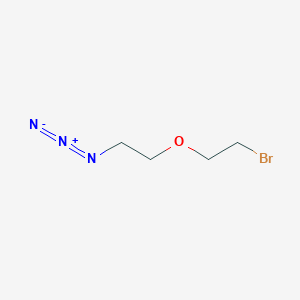

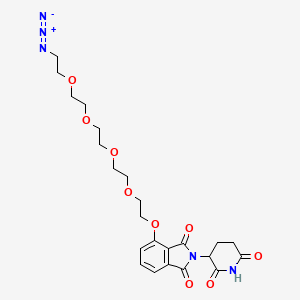
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106311.png)
